5-bromo-N-(4,5-dimethylthiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-BROMO-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a thiazole ring, and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE typically involves the condensation of 5-bromo-2-thiophenecarboxylic acid with 4,5-dimethyl-2-aminothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
5-BROMO-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurodegenerative diseases due to its ability to inhibit specific enzymes involved in disease progression.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression and protein function. By inhibiting HDACs, the compound can modulate the acetylation status of histones and other proteins, leading to changes in cellular processes such as cell cycle progression, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE: Similar in structure but contains a furan ring instead of a thiophene ring.
5-BROMO-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-PYRIDINECARBOXAMIDE: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
5-BROMO-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE is unique due to its combination of a bromine atom, thiazole ring, and thiophene ring, which imparts distinct chemical and biological properties. Its ability to inhibit HDAC enzymes and its potential antimicrobial activity make it a valuable compound for research and industrial applications.
Biological Activity
5-bromo-N-(4,5-dimethylthiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The molecular structure of this compound is characterized by the presence of a thiophene ring, a thiazole moiety, and a carboxamide functional group. Its molecular formula is C12H12BrN3OS with a molecular weight of approximately 308.21 g/mol.
Anticancer Activity
Research indicates that compounds containing thiophene and thiazole rings exhibit significant anticancer properties. A study on related thiazole derivatives demonstrated that substituents on the thiazole ring can enhance cytotoxic activity against various cancer cell lines. For instance, compounds with IC50 values below 10 µM were noted for their effectiveness against human melanoma and glioblastoma cells .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | U251 (glioblastoma) | <10 |
Compound B | WM793 (melanoma) | <10 |
This compound | PC3 (prostate cancer) | TBD |
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has also been explored. Studies have shown that certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The presence of halogens such as bromine in the structure has been linked to enhanced antibacterial properties .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Activity |
---|---|---|
Compound C | Staphylococcus aureus | Positive |
Compound D | Escherichia coli | Positive |
This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells through DNA damage and cell cycle arrest. Studies have shown that similar compounds can disrupt mitochondrial function and activate caspase pathways leading to programmed cell death .
Case Studies
- Prostate Cancer Study : In vitro studies on PC3 prostate cancer cells revealed that treatment with related thiophene derivatives resulted in significant cell death, suggesting a promising avenue for further exploration of this compound in cancer therapy .
- Antibacterial Efficacy : A series of experiments conducted on various bacterial strains highlighted the compound's potential as an antibacterial agent, particularly against resistant strains. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance its efficacy .
Properties
Molecular Formula |
C10H9BrN2OS2 |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
5-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H9BrN2OS2/c1-5-6(2)15-10(12-5)13-9(14)7-3-4-8(11)16-7/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
NWZHWRSVFPSGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(S2)Br)C |
Origin of Product |
United States |
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